N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide
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Overview
Description
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzyl group, a brominated thiophene ring, and a cyanomethyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Cyanomethyl Acetamide: This step involves the reaction of acetamide with a cyanomethylating agent such as chloroacetonitrile in the presence of a base like sodium hydride.
Coupling Reaction: The brominated thiophene is then coupled with the cyanomethyl acetamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes.
Oxidation Products: Oxidized derivatives of the thiophene ring.
Reduction Products: Reduced forms of the acetamide or thiophene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(5-chlorothiophen-2-yl)-N-(cyanomethyl)acetamide
- N-benzyl-2-(5-fluorothiophen-2-yl)-N-(cyanomethyl)acetamide
- N-benzyl-2-(5-methylthiophen-2-yl)-N-(cyanomethyl)acetamide
Uniqueness
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c16-14-7-6-13(20-14)10-15(19)18(9-8-17)11-12-4-2-1-3-5-12/h1-7H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBHRPZCIYQISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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